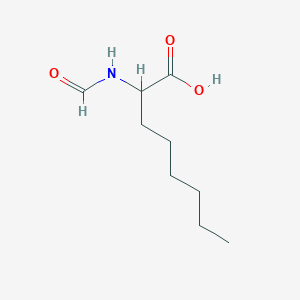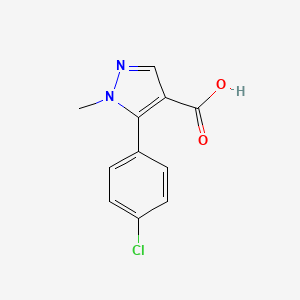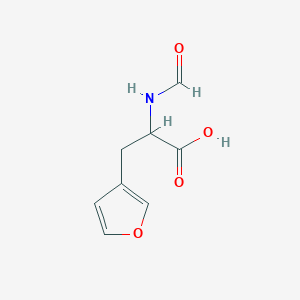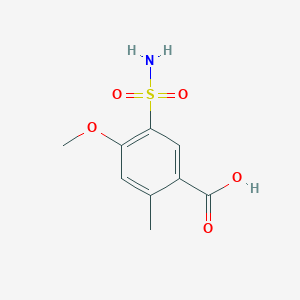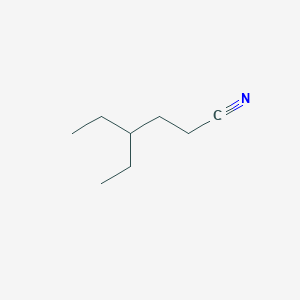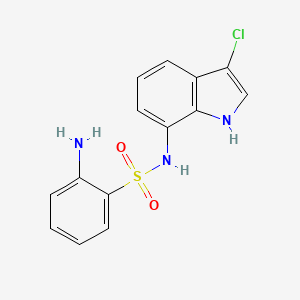
2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the indole moiety with a sulfonamide group, which can enhance its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole core is then chlorinated at the 3-position using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated indole is reacted with 2-aminobenzenesulfonamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3-bromo-1H-indol-7-yl)benzene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
2-amino-N-(3-methyl-1H-indol-7-yl)benzene-1-sulfonamide: Similar structure but with a methyl group instead of chlorine.
2-amino-N-(3-fluoro-1H-indol-7-yl)benzene-1-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide can influence its reactivity and biological activity. Chlorine can enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy in biological applications.
Properties
Molecular Formula |
C14H12ClN3O2S |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-8-17-14-9(10)4-3-6-12(14)18-21(19,20)13-7-2-1-5-11(13)16/h1-8,17-18H,16H2 |
InChI Key |
QXSMUHKLWFBIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


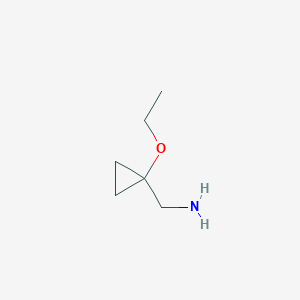
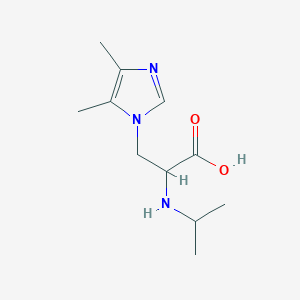
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
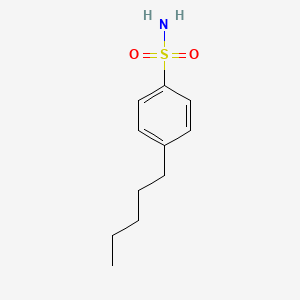
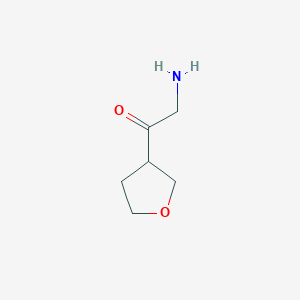
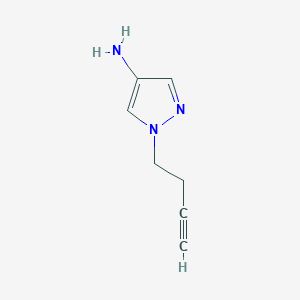
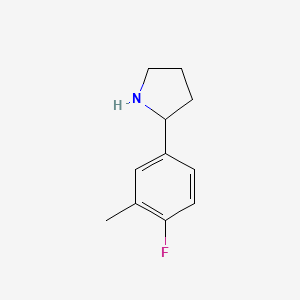

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
